Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(6-methylsulfanylpyrimidin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-12-8(11)4-6-3-7(13-2)10-5-9-6/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTJHLOLUHCUSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC=N1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717161 | |
| Record name | Methyl [6-(methylsulfanyl)pyrimidin-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946422-10-2 | |
| Record name | Methyl [6-(methylsulfanyl)pyrimidin-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Anticancer Activity
Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyrimidine compounds can inhibit key cancer-related pathways. For instance, compounds similar to this compound have shown efficacy in inhibiting cell proliferation in various cancer cell lines by targeting specific proteins involved in cancer progression, such as CDK4 and CDK6 .
Table 1: Summary of Anticancer Activity Studies
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| EEDi-5285 | KARPAS422 | 0.7 | EED inhibition |
| Methyl derivative | MV4-11 | 1.25 | CDK inhibition |
Inhibition of Protein Kinases
The compound and its analogs have been shown to modulate protein kinase activity, which is crucial for regulating cell cycle and apoptosis in cancer cells. In particular, the inhibition of kinases like V600EBRAF has been associated with significant antitumor effects . This makes this compound a candidate for further development into therapeutic agents for treating proliferative diseases.
Herbicidal Activity
Research has also highlighted the herbicidal properties of pyrimidine derivatives, including this compound. Compounds containing pyrimidine moieties have demonstrated effective herbicidal activity against various weed species, making them valuable in agricultural applications .
Table 2: Herbicidal Activity Overview
| Compound | Target Weed Species | Effectiveness |
|---|---|---|
| Pyrimidine derivatives | Various | High |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine precursors. Various methods have been reported for synthesizing this compound, including acylation reactions that introduce the acetate group to the pyrimidine framework .
Table 3: Synthesis Pathways
| Step | Reagents Used | Reaction Type |
|---|---|---|
| 1 | Thiourea + Acetic Anhydride | Acylation |
| 2 | Methyl iodide + Base | Methylation |
Case Studies and Research Findings
Several studies have documented the biological activity of this compound and its derivatives:
- A study indicated that modifications to the methylthio group significantly enhance the anticancer activity against specific cell lines, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
- Another research effort focused on the herbicidal potential of related pyrimidine compounds, demonstrating effective control over certain weed species while minimizing impact on crop yield .
Mechanism of Action
The mechanism by which Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial metabolic pathways. The molecular targets and pathways involved can vary widely based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate (target compound) with structurally related pyrimidine derivatives:
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., Cl): Increase electrophilicity, favoring nucleophilic substitution reactions . Methylthio group: Provides moderate electron-donating effects, stabilizing the pyrimidine ring while enhancing lipophilicity .
Ester Group Influence :
- Methyl esters (e.g., target compound) are more volatile and less lipophilic than ethyl esters (e.g., compound in ) .
Biological Activity
Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and the implications of its use in various therapeutic contexts.
Chemical Structure and Synthesis
This compound features a pyrimidine ring substituted with a methylthio group, which is known to enhance biological activity. The synthesis typically involves multi-step reactions, starting from readily available pyrimidine derivatives. For instance, the introduction of the methylthio group can be achieved through nucleophilic substitution reactions involving thiol compounds.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
| Compound | Activity Type | Target Organisms | IC50 (µM) |
|---|---|---|---|
| This compound | Antimicrobial | E. coli, S. aureus | 15 |
| Related Pyrimidine Derivative | Antifungal | C. albicans | 10 |
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Studies reveal that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism is likely linked to the compound's ability to interfere with key signaling pathways involved in cancer cell growth, such as the MAPK and PI3K/Akt pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 12 | Induction of apoptosis |
| A549 (Lung Cancer) | 8 | Inhibition of cell cycle progression |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. It appears to downregulate pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated immune cells, suggesting potential applications in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of this compound demonstrated a significant reduction in bacterial growth in vitro compared to standard antibiotics, indicating its potential as a novel antimicrobial agent.
- Cancer Cell Line Screening : In a screening of NCI's 60 cancer cell lines, this compound exhibited selective toxicity towards certain cancer types, particularly those with high levels of proliferative signaling, thus highlighting its therapeutic potential .
Preparation Methods
Starting Materials and General Synthetic Strategy
The synthesis typically begins with substituted pyrimidine precursors or pyrimidinyl acetates, followed by functional group modifications such as methylthiolation and esterification. Key reagents include:
- Pyrimidine derivatives bearing reactive sites at the 4- and 6-positions.
- Methylthiolating agents such as sodium methyl mercaptide.
- Esterification reagents or direct use of methyl acetate derivatives.
Preparation via Nucleophilic Substitution on Halogenated Pyrimidine Precursors
One effective route involves nucleophilic substitution on 4-halogenated pyrimidine derivatives. For example, 4-bromobenzene ethyl acetate analogs can be used as starting points, where the bromine atom is replaced by a methylthio group through reaction with sodium methyl mercaptide under controlled conditions.
- Place 4-bromobenzene ethyl acetate (10 g) in a three-neck flask with DMF (20 mL).
- Add sodium methyl mercaptide (5.0 g) and a catalytic amount of cuprous bromide (0.1 g).
- Stir under nitrogen atmosphere, gradually heating to 130°C.
- After completion, cool and perform aqueous workup with NaOH and acidification.
- Extract with ethyl acetate and purify by crystallization to yield the methylthio-substituted product with ~65.6% yield.
This method highlights the use of copper-catalyzed nucleophilic aromatic substitution to introduce the methylthio group selectively.
Synthesis via Pyrimidinyl Acetates and Subsequent Functionalization
Another approach involves the preparation of pyrimidinyl acetates followed by methylthiolation and further derivatization. This method is often integrated into the synthesis of more complex molecules but can be adapted for methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate.
- Pyrimidinyl acetates are synthesized by reacting pyrimidine derivatives with chloroacetates or related acylating agents.
- The methylthio group is introduced via alkylation or substitution reactions using methylthiolating agents.
- Purification is achieved by recrystallization or column chromatography.
Advanced Synthetic Routes Involving Oxadiazole and Triazole Intermediates
In research focused on biologically active pyrimidines, this compound serves as a key intermediate for further functionalization into hydroxamic acid derivatives and heterocyclic systems such as 1,3,4-oxadiazoles and 1,2,4-triazoles.
- Synthesis of ethyl 2-(6-methyl-2,4-dioxo-1,2-dihydropyrimidin-3(4H)-yl)acetate as a precursor.
- Oxidation or substitution reactions to introduce methylthio groups.
- Formation of hydrazides followed by cyclization with potassium O-ethyl xanthate to form oxadiazole rings.
- Alkylation with 2-chloro-N-hydroxyacetamide for hydroxamic acid derivatives.
These methods utilize well-characterized reaction conditions such as reflux in ethanol with triethylamine and purification by crystallization or chromatography.
Reaction Conditions and Analytical Data
| Step/Compound | Reagents & Conditions | Yield (%) | Purification | Analytical Techniques |
|---|---|---|---|---|
| Methylthiolation of 4-bromobenzene ethyl acetate | Sodium methyl mercaptide, CuBr catalyst, DMF, 130°C, N2 atmosphere | 65.6 | Crystallization | Melting point, NMR, HRMS |
| Synthesis of ethyl 2-(6-methyl-2,4-dioxo-pyrimidin-3-yl)acetate | m-CPBA oxidation, dichloroethane, 0–5°C | 82 | Evaporation, recrystallization | NMR, melting point |
| Formation of N-hydroxy derivatives with 2-chloro-N-hydroxyacetamide | Reflux in ethanol with triethylamine | 30–56 | Crystallization, column chromatography | NMR, HRMS |
| Cyclization to oxadiazole/triazole derivatives | Hydrazine hydrate reflux in butanol | 39–56 | Filtration, recrystallization | NMR, HRMS |
Summary of Key Research Findings
- Copper-catalyzed nucleophilic substitution is effective for introducing methylthio groups on halogenated pyrimidine acetates with good yields (~65%).
- Sequential reactions involving hydrazine hydrate and cyclization enable the construction of heterocyclic derivatives from this compound.
- Purification methods such as crystallization and silica gel chromatography provide high-purity products suitable for biological testing.
- Analytical characterization by NMR and high-resolution mass spectrometry confirms the structural integrity of synthesized compounds.
Q & A
Q. What are the established synthetic routes for Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate analogs are synthesized via interaction of thiol-containing intermediates with halogenated pyrimidine precursors under controlled temperatures (20–60°C) and inert atmospheres . Yield optimization requires precise stoichiometric ratios of reactants (e.g., 1:1.2 for nucleophile:electrophile) and anhydrous solvents like ethyl acetate or DMF to minimize hydrolysis side reactions .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR Spectroscopy : and NMR confirm regioselectivity of the methylthio and ester groups. For example, the methylthio group () typically resonates at δ 2.5–2.7 ppm in NMR .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak () and fragmentation patterns, distinguishing it from analogs like Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate .
- HPLC : Reverse-phase HPLC with C18 columns (e.g., 1.01 min retention time under SMD-FA05 conditions) ensures purity >95% .
Q. What biological activities are associated with this compound, and how are they assayed?
The methylthio and pyrimidine moieties confer antimicrobial and potential anticancer activity. In vitro assays include:
- Antimicrobial : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .
- Cytotoxicity : MTT assays (IC values in cancer cell lines, e.g., HepG2) .
- Enzyme Inhibition : Kinase or protease inhibition studies using fluorescence-based assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from assay conditions (e.g., serum protein interference) or impurity profiles. Mitigation strategies:
- Dose-Response Repetition : Test multiple batches with LCMS-validated purity.
- Metabolite Screening : Use LC-HRMS to identify active metabolites (e.g., sulfoxide derivatives) that may contribute to observed effects .
- Structural Analog Comparison : Compare with Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate to isolate the methylthio group’s role .
Q. What strategies improve the compound’s stability during long-term storage or in biological matrices?
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent oxidation of the methylthio group.
- Prodrug Design : Modify the ester group (e.g., replace methyl with tert-butyl) to enhance plasma stability, as seen in tert-butyl N-[2-[2-[...]]carbamate derivatives .
- Cryopreservation : In cell-based assays, use cryoprotectants like DMSO (10% v/v) to maintain compound integrity .
Q. How can computational methods guide structural modifications for enhanced target binding?
- Molecular Docking : Use PyMOL or AutoDock to model interactions with targets like dihydrofolate reductase. The methylthio group’s hydrophobicity can be optimized by introducing electron-withdrawing substituents (e.g., -CF) at the pyrimidine 4-position .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC values to predict bioactivity .
Methodological Notes
- Synthetic Reproducibility : Always confirm anhydrous conditions via Karl Fischer titration (<50 ppm HO) to prevent ester hydrolysis .
- Data Validation : Cross-validate biological activity using orthogonal assays (e.g., flow cytometry for apoptosis alongside MTT) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
